5-Ethynyluridine

Catalog No.
S1497940
CAS No.
69075-42-9
M.F
C11H12N2O6
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyluridine

CAS Number

69075-42-9

Product Name

5-Ethynyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

QCWBIPKYTBFWHH-FDDDBJFASA-N

SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Labeling Newly Synthesized RNA

5-EU exhibits cell permeability, allowing it to enter living cells. Once inside, it gets converted into its corresponding nucleotide form, 5-ethynyluridine triphosphate (5-EUTP). This modified nucleotide can then be incorporated into newly synthesized RNA molecules by all three RNA polymerases in the cell []. This specific incorporation allows researchers to distinguish and study newly synthesized RNA from pre-existing RNA populations within the cell. The ethynyl group present in 5-EU serves as a unique tag that can be readily detected using specific chemical tools.

Studying Transcriptional Dynamics

By employing 5-EU labeling, researchers can gain insights into cellular transcriptional activity. This includes:

  • Measuring the rate of RNA synthesis: By analyzing the amount of newly synthesized RNA labeled with 5-EU, researchers can gauge the overall rate of transcription in a cell or specific cell population [].
  • Identifying specific genes undergoing active transcription: Combining 5-EU labeling with techniques like RNA sequencing allows researchers to identify the specific genes whose RNA is actively being produced in a cell [].
  • Visualizing active transcription sites: Coupling 5-EU with fluorescent tags enables researchers to visualize the location of active transcription sites within the cell using microscopy techniques [].

Potential Applications in RNA Therapeutics and Vaccines

Recent studies have explored the potential of 5-EU in developing modified mRNA therapeutics and vaccines. This stems from its ability to:

  • Reduce immunogenicity: Unlike other modified nucleosides, 5-EU appears to be less immunogenic, meaning it triggers minimal immune response in cells []. This is crucial for developing mRNA-based therapeutics as excessive immune activation can lead to adverse effects.
  • Maintain mRNA stability: Studies suggest that 5-EU can contribute to prolonged expression of mRNA molecules []. This is essential for enhancing the effectiveness of mRNA-based therapies and vaccines, as it allows for sustained protein production.

5-Ethynyluridine is a modified nucleoside that serves as a powerful tool for studying RNA synthesis. It is designed to replace uridine in cellular processes, allowing researchers to track newly synthesized RNA in real-time. The compound has a molecular formula of C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol. Its unique ethynyl group enables it to participate in click chemistry reactions, facilitating the labeling and visualization of RNA within living cells .

5-EU acts as a metabolic labeling reagent for studying RNA synthesis. Live cells are exposed to 5-EU, which is taken up by the cells and converted to its corresponding nucleotide triphosphate (5-ethynyluridine triphosphate) []. This modified nucleotide can then be incorporated into nascent RNA by all three RNA polymerases during RNA transcription []. The presence of the ethynyl group in the newly synthesized RNA allows for its specific detection and visualization using click chemistry techniques [, ].

Case Studies

5-EU has been used in various research studies to investigate RNA synthesis in different biological contexts. Here are some examples:

  • Studying RNA production in neurons during development and neurodegenerative diseases [].
  • Analyzing the dynamics of RNA synthesis and degradation in various cell types.
  • Identifying nascent RNA binding proteins involved in RNA processing.

5-Ethynyluridine primarily undergoes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows for the conjugation of various azide-containing probes (such as fluorescent dyes or biotin) to the ethynyl group of 5-ethynyluridine-labeled RNA. This enables the detection and imaging of RNA in cellular contexts, providing insights into transcriptional activity and RNA dynamics .

The biological activity of 5-ethynyluridine is characterized by its ability to incorporate into nascent RNA chains during transcription. Studies have shown that it can efficiently label RNA in various cell types, making it a valuable tool for measuring transcription rates and studying RNA metabolism. Unlike some other nucleoside analogs, 5-ethynyluridine does not integrate into DNA, which helps in distinguishing between RNA and DNA synthesis in experiments .

5-Ethynyluridine can be synthesized through various methods, including:

  • Sonogashira Coupling Reaction: This method involves the coupling of an appropriate alkynyl halide with uridine derivatives. It is a widely used technique for introducing ethynyl groups into nucleosides.
  • Chemical Modification: Starting from uridine, chemical modifications can be performed to introduce the ethynyl group at the 5-position, often involving protection and deprotection steps to ensure selectivity .

5-Ethynyluridine has several applications in biological research:

  • RNA Synthesis Monitoring: It is primarily used to measure de novo RNA synthesis in proliferating cells, providing insights into transcriptional dynamics.
  • Cell Imaging: The compound allows for the visualization of newly synthesized RNA using fluorescence microscopy after click chemistry labeling.
  • Transcriptome Analysis: It can be utilized in various transcriptomic assays, including RNA sequencing and turnover studies .

Research involving 5-ethynyluridine has demonstrated its compatibility with various cellular systems. Studies have shown that it integrates well into RNA without significant cytotoxicity. Interaction studies often focus on its incorporation rates compared to other nucleoside analogs and its effectiveness in different cell types. The compound's rapid metabolism and clearance from cells also make it an ideal candidate for temporal studies of RNA dynamics .

Several compounds share structural similarities with 5-ethynyluridine, each with unique properties:

Compound NameStructural FeatureUnique Property
5-Bromo-uridineBromine at 5-positionIncorporates into RNA but also DNA
5-EthynylcytidineEthynyl group at 5-positionPrimarily labels RNA, faster metabolism
8-EthynyladenosineEthynyl group at 8-positionUsed for labeling adenine-containing RNAs

Uniqueness of 5-Ethynyluridine: Unlike some analogs like 5-bromo-uridine, which can incorporate into DNA, 5-ethynyluridine predominantly labels RNA without significant cross-reactivity with DNA. This specificity enhances its utility in studying transcription without confounding results from DNA synthesis .

RNA Polymerase Substrate Specificity

5-Ethynyluridine demonstrates remarkable specificity as a substrate for all three major RNA polymerases in eukaryotic cells [8]. The compound is incorporated into RNA transcripts generated by RNA polymerase I, RNA polymerase II, and RNA polymerase III, making it a comprehensive tool for studying transcriptional activity across different RNA species [9]. Following cellular uptake, 5-ethynyluridine undergoes phosphorylation through the pyrimidine salvage pathway to generate 5-ethynyluridine-5'-triphosphate, which serves as the active substrate for RNA polymerases [2] [26].

Quantitative analysis of 5-ethynyluridine incorporation reveals differential efficiency across RNA species produced by different polymerases [9]. High-performance liquid chromatography analysis demonstrates that 5-ethynyluridine labels 2.8% of uridine residues in total RNA, representing incorporation once every 35 uridine positions [9]. The incorporation efficiency varies significantly among RNA species: 18S ribosomal RNA shows 1.3% incorporation, 28S ribosomal RNA exhibits 1.3% incorporation, the small RNA fraction containing transfer RNAs and 5S/5.8S ribosomal RNAs demonstrates 3.4% incorporation, and polyadenylated messenger RNA displays the highest incorporation rate at 5.7% [9].

RNA SpeciesRNA PolymeraseIncorporation Efficiency (%)Source
18S ribosomal RNARNA Polymerase I1.3 [9]
28S ribosomal RNARNA Polymerase I1.3 [9]
Transfer RNA/5S/5.8S ribosomal RNARNA Polymerase III3.4 [9]
Polyadenylated messenger RNARNA Polymerase II5.7 [9]
Total RNAAll polymerases2.8 [9]

The differential incorporation patterns indicate that 5-ethynyluridine shows lower incorporation efficiency in ribosomal RNA species synthesized by RNA polymerase I compared to polyadenylated messenger RNA synthesized by RNA polymerase II and transfer RNA synthesized by RNA polymerase III [9]. This variation may reflect differences in the kinetic properties of individual RNA polymerases or differences in the local nucleotide pool compositions during transcription [9].

DNA Incorporation and Cross-Selectivity Concerns

5-Ethynyluridine exhibits minimal direct incorporation into DNA under standard experimental conditions, distinguishing it from its deoxyribose analog 5-ethynyl-2'-deoxyuridine [8] [9]. When cells are incubated with inhibitors of ribonucleotide reductase, including hydroxyurea or thymidine, the intensity and subcellular pattern of 5-ethynyluridine staining remains unchanged compared to incubation with 5-ethynyluridine alone [9]. In parallel experiments using identical concentrations of these inhibitors, 5-ethynyl-2'-deoxyuridine incorporation into cellular DNA is completely abolished, confirming that 5-ethynyluridine does not significantly label DNA through direct incorporation mechanisms [9].

However, recent investigations have revealed that 5-ethynyluridine can undergo conversion to 5-ethynyl-2'-deoxyuridine through the action of ribonucleotide reductase enzymes under certain conditions [1] [5]. This conversion pathway involves the reduction of 5-ethynyluridine diphosphate to 5-ethynyl-2'-deoxyuridine diphosphate by ribonucleotide reductase, followed by subsequent phosphorylation to the triphosphate form for DNA incorporation [1] [5]. Confocal imaging and flow cytometry studies in the sea anemone Nematostella vectensis demonstrate that 5-ethynyluridine integrates into RNA and at considerable levels into DNA [5].

The extent of DNA incorporation appears to be cell-type and time-dependent [1] [5]. Initial experiments indicate that 5-ethynyluridine is first integrated into de novo synthesized RNA, but DNA incorporation is observed after extended incubation periods [1]. The conversion of 5-ethynyluridine to 5-ethynyl-2'-deoxyuridine is mediated by highly conserved ribonucleotide reductase enzymes, suggesting this cross-selectivity concern may be universal across different cell types [5].

Experimental ConditionRNA IncorporationDNA IncorporationReference
Standard 30-minute pulseHighMinimal [8] [9]
Extended incubation (>4 hours)HighModerate [1] [5]
Ribonucleotide reductase inhibitionHighAbolished [9]
Sea anemone cellsHighConsiderable [5]

Cellular Uptake and Metabolic Processing

5-Ethynyluridine cellular uptake occurs through multiple transport mechanisms, primarily involving nucleoside transporters of the equilibrative nucleoside transporter and concentrative nucleoside transporter families [17]. Concentrative nucleoside transporter 1 preferentially transports pyrimidine substrates including uridine, while concentrative nucleoside transporter 3 can transport both purines and pyrimidines [17]. Equilibrative nucleoside transporter 1 and equilibrative nucleoside transporter 2 facilitate bidirectional transport of both purine and pyrimidine nucleosides across cellular membranes [17].

Following cellular uptake, 5-ethynyluridine enters the pyrimidine salvage pathway for metabolic activation [16]. The initial phosphorylation step is catalyzed by uridine-cytidine kinase enzymes, which convert 5-ethynyluridine to 5-ethynyluridine monophosphate [20] [22]. Human cells express two isoforms of uridine-cytidine kinase: uridine-cytidine kinase 1 and uridine-cytidine kinase 2 [20]. Both enzymes demonstrate the ability to phosphorylate uridine analogs, with uridine-cytidine kinase 1 showing ubiquitous tissue expression and uridine-cytidine kinase 2 displaying more restricted expression patterns [20].

The metabolic processing pathway continues with sequential phosphorylation steps mediated by nucleoside monophosphate kinases and nucleoside diphosphate kinases [16]. 5-Ethynyluridine monophosphate is converted to 5-ethynyluridine diphosphate, which is subsequently phosphorylated to 5-ethynyluridine triphosphate [16]. The triphosphate form serves as the direct substrate for RNA polymerases during transcription [16].

Metabolic StepEnzymeProductReference
Initial phosphorylationUridine-cytidine kinase 1/25-Ethynyluridine monophosphate [20] [22]
Second phosphorylationNucleoside monophosphate kinase5-Ethynyluridine diphosphate [16]
Final phosphorylationNucleoside diphosphate kinase5-Ethynyluridine triphosphate [16]
RNA incorporationRNA polymerases I, II, III5-Ethynyluridine-labeled RNA [8] [9]

Cellular uptake efficiency varies among different cell types and is influenced by the expression levels of nucleoside transporters [17] [18]. Studies demonstrate that transport activity of equilibrative nucleoside transporter 1 and equilibrative nucleoside transporter 2 represents one of the determining factors for cellular sensitivity to nucleoside analogs [18]. The uptake process is generally rapid, with detectable incorporation occurring within 10-30 minutes of exposure in most cell lines [8]. Optimal incorporation is typically achieved with incubation periods ranging from 30 minutes to 24 hours, depending on the specific experimental requirements and cell type characteristics [7].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

268.06953611 g/mol

Monoisotopic Mass

268.06953611 g/mol

Heavy Atom Count

19

UNII

AV26TNA26B

Dates

Modify: 2023-08-15

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